molecular formula C7H5F3N6OS3 B277125 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B277125
M. Wt: 342.4 g/mol
InChI Key: FTNRMSPQVKTVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been synthesized and studied for its potential scientific research applications. The compound has been found to have several biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several biochemical and physiological effects. The compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been found to have potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is that it is a relatively easy compound to synthesize. Additionally, the compound has been found to have several potential scientific research applications. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of research is in the development of new drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is in the development of new cancer treatments, as the compound has been found to have potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential use in scientific research. One area of research is in the development of new drugs for the treatment of various diseases. The compound has been found to have potential as an anti-inflammatory agent and as a treatment for cancer.

properties

Molecular Formula

C7H5F3N6OS3

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C7H5F3N6OS3/c8-7(9,10)3-13-15-5(19-3)12-2(17)1-18-6-16-14-4(11)20-6/h1H2,(H2,11,14)(H,12,15,17)

InChI Key

FTNRMSPQVKTVAM-UHFFFAOYSA-N

SMILES

C(C(=O)NC1=NN=C(S1)C(F)(F)F)SC2=NN=C(S2)N

Canonical SMILES

C(C(=O)NC1=NN=C(S1)C(F)(F)F)SC2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.